N-[(2Z)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
Description
N-[(2Z)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a heterocyclic compound featuring a benzothiazole core fused with a dihydrothiazole ring system. The (2Z)-configuration indicates the geometry of the imine bond in the thiazol-2-ylidene moiety. Key structural elements include:
- A 3,6-dimethyl-substituted benzothiazole ring, which influences electronic properties and steric interactions.
- A cyclopropanecarboxamide group attached via a conjugated imine linkage, contributing to unique conformational rigidity and reactivity.
- Potential for hydrogen bonding and π-π stacking due to the planar aromatic system and amide functionality.
This compound’s synthesis likely involves condensation reactions between cyclopropanecarboxamide derivatives and substituted benzothiazole precursors, analogous to methods described for structurally related compounds (e.g., thiazolo[3,2-a]pyrimidine derivatives in ). Characterization via NMR, IR, and X-ray crystallography (using SHELX-based software ) would confirm its geometry and purity.
Properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-8-3-6-10-11(7-8)17-13(15(10)2)14-12(16)9-4-5-9/h3,6-7,9H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAHELMZYVZGFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3CC3)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832978 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide typically involves the condensation of 3,6-dimethyl-2,3-dihydro-1,3-benzothiazole with cyclopropanecarboxylic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions, with the use of catalysts to facilitate the formation of the desired product. Commonly used catalysts include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods offer advantages in terms of reaction speed, yield, and purity of the final product. Additionally, the use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted benzothiazole derivatives with varying functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is part of a broader class of benzothiazole derivatives known for their biological activity. Benzothiazoles have been extensively studied for their potential as pharmaceuticals due to their diverse mechanisms of action.
- Antitumor Activity : Research indicates that benzothiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to N-[(2Z)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide have been shown to inhibit tumor cell proliferation by inducing apoptosis in cancer cells. Studies suggest that modifications in the benzothiazole structure can enhance its efficacy against various cancer types .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. Some studies report that benzothiazole derivatives can inhibit the growth of certain bacteria and fungi, making them candidates for developing new antimicrobial agents .
The biological properties of this compound extend beyond antitumor and antimicrobial activities.
- Neuroprotective Effects : Recent investigations have highlighted the neuroprotective potential of benzothiazole derivatives. These compounds may modulate neuroinflammatory pathways and offer protection against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
- Anticonvulsant Activity : Some derivatives have shown promise in preclinical models for their anticonvulsant effects. Their mechanisms may involve modulation of ion channels or neurotransmitter systems .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profiles of benzothiazole derivatives.
| Structural Feature | Effect on Activity |
|---|---|
| Dimethyl Substitution | Enhances lipophilicity and cellular uptake |
| Cyclopropane Ring | Contributes to conformational rigidity |
| Benzothiazole Core | Essential for biological activity |
This table summarizes how specific structural features influence the biological activity of compounds related to this compound.
Case Studies
Several case studies provide insights into the practical applications of this compound:
- Antitumor Efficacy : A study demonstrated that a modified benzothiazole derivative exhibited potent cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways .
- Neuroprotective Mechanism : In an experimental model of Alzheimer's disease, a related benzothiazole compound showed a reduction in amyloid-beta plaque formation and improved cognitive function in treated animals .
- Antimicrobial Testing : A series of tests revealed that specific derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antibiotics .
Mechanism of Action
The mechanism of action of N-[(2Z)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s benzothiazole ring can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its ability to interact with microbial cell membranes can result in antimicrobial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting key similarities and differences:
Key Comparative Insights:
Structural Rigidity vs. Flexibility :
- The target compound’s cyclopropane and benzothiazole systems confer rigidity, enhancing thermal stability compared to flexible analogues like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
- In contrast, thiazolo[3,2-a]pyrimidine derivatives exhibit planar aromaticity but lack the cyclopropane’s strain-induced reactivity.
Electronic and Spectroscopic Features :
- The CN group in thiazolo[3,2-a]pyrimidines shows strong IR absorption at ~2220 cm⁻¹, absent in the target compound.
- The target’s amide carbonyl and benzothiazole C=N bonds likely result in distinct NMR shifts (e.g., δ ~165–171 ppm for carbonyl carbons, akin to ).
Synthetic Complexity :
- Cyclopropanecarboxamide intermediates require multi-step protocols, whereas dihydrothiazol-2-ylidene benzamides are synthesized via single-step condensations. The target compound’s synthesis may fall between these extremes.
Functional Group Utility :
- The N,O-bidentate group in enables metal coordination, suggesting the target’s amide and imine groups could similarly interact with transition metals.
- Substituents like 3,6-dimethyl groups may sterically hinder reactions compared to less substituted analogues.
Crystallographic and Hydrogen-Bonding Patterns :
- Dihydrothiazol-2-ylidene derivatives form planar crystals with C–H···O/N interactions, as analyzed via graph-set theory . The target compound’s methyl and cyclopropane groups may disrupt such networks, altering solubility.
Research Findings and Implications
- Thermal Stability : The cyclopropane ring’s strain may lower melting points compared to fully aromatic systems (e.g., thiazolo[3,2-a]pyrimidines with m.p. >200°C ).
- Reactivity : The imine linkage in the target compound is prone to nucleophilic attack, similar to (Z)-dihydrothiazol-2-ylidenes , but the cyclopropane could lead to unique ring-opening reactions.
Biological Activity
N-[(2Z)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.
Molecular Formula and Weight
- Molecular Formula : C12H14N2S
- Molecular Weight : 218.32 g/mol
Structural Features
The compound features a benzothiazole ring and a cyclopropanecarboxamide group, which are significant for its biological properties. The presence of the methyl groups at positions 3 and 6 of the benzothiazole ring enhances its lipophilicity, potentially improving its interaction with biological membranes.
Antimicrobial Properties
Research indicates that compounds with benzothiazole moieties often exhibit antimicrobial activity. For instance, studies have shown that derivatives of benzothiazole can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The specific compound this compound is hypothesized to possess similar properties due to its structural characteristics.
Anticancer Activity
The benzothiazole core is also associated with anticancer effects. Compounds in this class have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . Preliminary studies on related compounds suggest that this compound may exhibit similar anticancer properties, warranting further investigation.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : Potential interaction with cellular receptors could modulate signaling pathways critical for cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of benzothiazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications at the benzothiazole ring could enhance efficacy .
- Anticancer Screening : In vitro studies on related benzothiazole compounds showed promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compounds induced apoptosis through caspase activation pathways .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
